molecular formula C26H26ClN5O2S B2939494 N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 441720-71-4

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2939494
CAS No.: 441720-71-4
M. Wt: 508.04
InChI Key: VUBXDAWTOIJULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 4-(4-methoxyphenyl)piperazine moiety and at the 6-position with a carboxamide group linked to a 3-chloro-2-methylphenyl ring (Figure 1). The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases and other enzymes . The piperazine ring enhances solubility and provides conformational flexibility, while the 4-methoxyphenyl substituent may influence electronic and steric interactions with biological targets . The chloro and methyl groups on the phenyl ring likely modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2S/c1-16-20(27)5-4-6-21(16)30-25(33)23-17(2)22-24(28-15-29-26(22)35-23)32-13-11-31(12-14-32)18-7-9-19(34-3)10-8-18/h4-10,15H,11-14H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBXDAWTOIJULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a synthetic compound characterized by its complex structure, which includes a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activity.

Chemical Structure and Properties

  • Molecular Formula : C26H26ClN5O2S
  • Molecular Weight : 508.04 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications. The following sections summarize key findings related to its biological effects.

The compound is believed to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neurotransmission and cellular responses.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through modulation of serotonin and dopamine pathways.
  • Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cell lines, such as A431 vulvar epidermal carcinoma cells, suggesting potential use in cancer therapy.
  • Antimicrobial Activity : Some studies have reported moderate antimicrobial effects against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behavior in rodent models
AnticancerInhibition of A431 cell proliferation
AntimicrobialModerate activity against E. coli and S. aureus

Case Study Insights

  • Antidepressant Effects :
    • In a controlled study involving rodents, the administration of the compound led to significant reductions in immobility time during forced swim tests, indicative of antidepressant-like behavior.
  • Cancer Cell Line Studies :
    • The compound was tested on A431 cells, showing a dose-dependent decrease in cell viability, with IC50 values suggesting effective inhibition at relatively low concentrations.
  • Microbial Inhibition :
    • In vitro assays demonstrated that the compound exhibited inhibitory effects against several bacterial strains, with higher activity noted in more lipophilic derivatives.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Thieno/Pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Thieno[2,3-d]pyrimidine 4-(4-Methoxyphenyl)piperazin-1-yl; 3-chloro-2-methylphenyl carboxamide Not explicitly reported
Dasatinib (BMS-354825) Thiazole-5-carboxamide 4-(2-Hydroxyethyl)piperazin-1-yl; 2-chloro-6-methylphenyl Src/Abl kinases (antitumor)
N-(4-chlorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 4-Methoxyphenylaminomethyl; 4-chlorophenyl Antibacterial/antifungal
4-Chloro-2-(4-piperazin-1-yl)quinazoline derivatives Quinazoline Varied N-substituted piperazines Anticonvulsant
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; benzoxazin-6-yl Not explicitly reported

Key Observations :

  • Core Structure: The target compound’s thienopyrimidine core distinguishes it from quinazolines (e.g., ) and simple pyrimidines (e.g., ).
  • Piperazine Substituents : The 4-methoxyphenyl group on the piperazine ring contrasts with Dasatinib’s 2-hydroxyethyl group. Methoxy groups enhance electron-donating effects, possibly altering π-π stacking or hydrogen-bonding interactions .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Bioactivity Comparisons

Property Target Compound Dasatinib (BMS-354825) 4-Chloro-2-(piperazin-1-yl)quinazoline
Molecular Weight (g/mol) ~550 (estimated) 488.01 ~400–450
LogP (Predicted) ~3.5 (methoxy increases polarity) 2.7 ~2.5–3.0
Key Functional Groups Methoxyphenyl, chloro-phenyl Hydroxyethyl, chloro-phenyl Chloroquinazoline, varied piperazines
Reported Activity Not available IC50 = 0.6 nM (Abl kinase) Anticonvulsant (MES model ED50 = 30 mg/kg)

Insights :

  • The methoxy group in the target compound may reduce LogP compared to chlorinated analogs, improving aqueous solubility .
  • Dasatinib’s hydroxyethyl group facilitates hydrogen bonding with kinase ATP pockets, whereas the target compound’s methoxyphenyl may rely on hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.